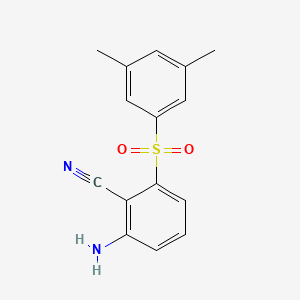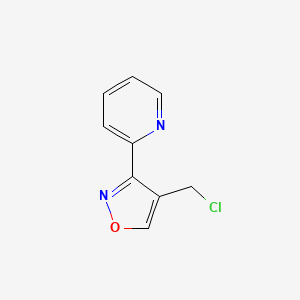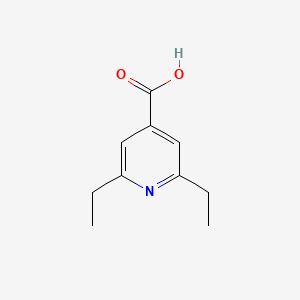
2,6-diethylisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-diethylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is a derivative of pyridine with ethyl groups at the 2 and 6 positions and a carboxylic acid group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diethylisonicotinic acid typically involves the alkylation of isonicotinic acid. One common method is the Friedel-Crafts alkylation, where isonicotinic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
化学反应分析
Types of Reactions: 2,6-diethylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 2,6-Diethyl-4-pyridinecarboxylic acid.
Reduction: 2,6-Diethyl-4-pyridinemethanol.
Substitution: 2,6-Diethyl-4-chloropyridine or 2,6-Diethyl-4-bromopyridine.
科学研究应用
2,6-diethylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can act as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Derivatives of this compound are being investigated for their potential as antimicrobial agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,6-diethylisonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The ethyl groups and the carboxylic acid moiety play crucial roles in its binding affinity and specificity.
相似化合物的比较
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4 position.
2,6-Dichloroisonicotinic acid: A derivative with chlorine atoms at the 2 and 6 positions instead of ethyl groups.
Nicotinic acid: A derivative with a carboxylic acid group at the 3 position.
Uniqueness: 2,6-diethylisonicotinic acid is unique due to the presence of ethyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its potential as a ligand in coordination chemistry and its efficacy as a bioactive compound.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
2,6-diethylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-7(10(12)13)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI 键 |
MTWARANBIROLCZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=N1)CC)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

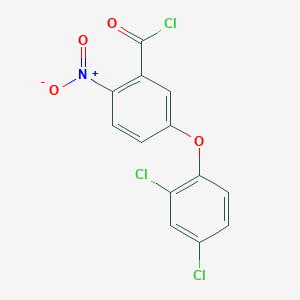
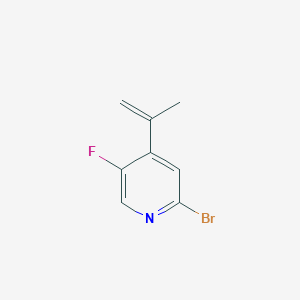
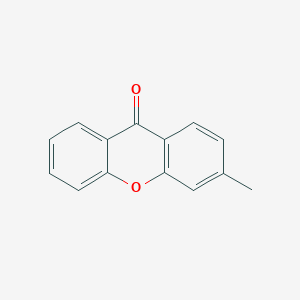
![N-[4-(4-Methoxyphenyl)-5-{2-[(pyridine-3-carbonyl)amino]pyridin-4-yl}-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B8479655.png)

![[2-(3-Iodopropoxy)ethyl]benzene](/img/structure/B8479658.png)
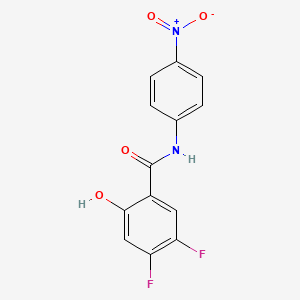
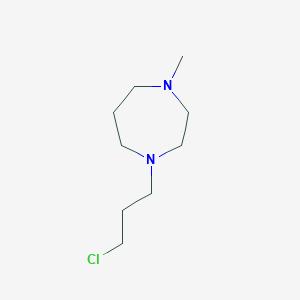
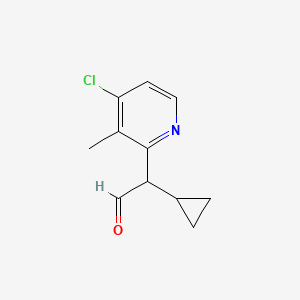
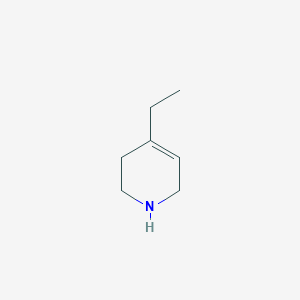
![1h-Pyrrolo[2,3-b]pyridine-3-carbonyl chloride,1-(cyclopropylmethyl)-](/img/structure/B8479675.png)
